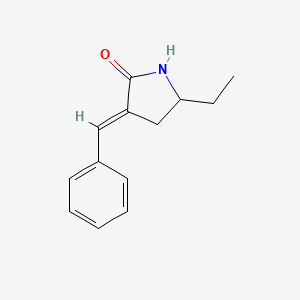
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It features a benzylidene group attached to the third carbon of a pyrrolidinone ring, with an ethyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Benzylidene-5-ethylpyrrolidin-2-one typically involves the condensation of 5-ethylpyrrolidin-2-one with benzaldehyde under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzylidene group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols replace the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Substituted pyrrolidinones.
Aplicaciones Científicas De Investigación
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (E)-3-Benzylidene-5-ethylpyrrolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylidene-5-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
3-Benzylidene-5-phenylpyrrolidin-2-one: Features a phenyl group at the fifth position.
3-Benzylidene-5-isopropylpyrrolidin-2-one: Contains an isopropyl group at the fifth position.
Uniqueness
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group at the fifth position provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(3E)-3-benzylidene-5-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO/c1-2-12-9-11(13(15)14-12)8-10-6-4-3-5-7-10/h3-8,12H,2,9H2,1H3,(H,14,15)/b11-8+ |
Clave InChI |
CUIZRSINZMRCDH-DHZHZOJOSA-N |
SMILES isomérico |
CCC1C/C(=C\C2=CC=CC=C2)/C(=O)N1 |
SMILES canónico |
CCC1CC(=CC2=CC=CC=C2)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



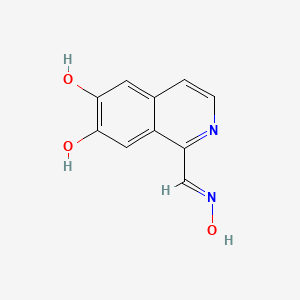

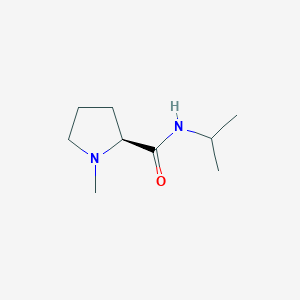
![2-Methylpropyl 2-[1-(4-methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B12871549.png)
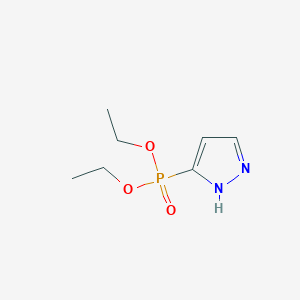
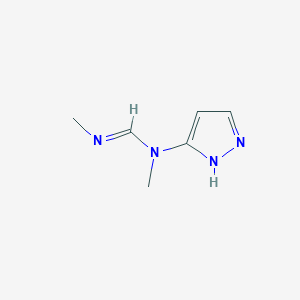
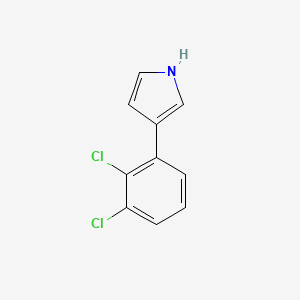

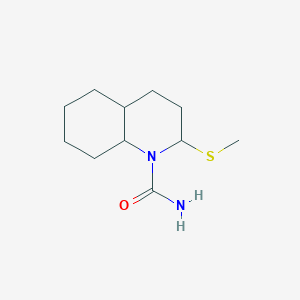
![(Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold](/img/structure/B12871582.png)
![1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871585.png)


